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Hydrogenated Bisphenol A: A Technical Review of a BPA Alternative

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Compound of Interest

Compound Name: 4,4'-Isopropylidenedicyclohexanol

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated bisphenol A (HBPA), also known as **4,4'-isopropylidenedicyclohexanol**, is a saturated alicyclic diol produced through the hydrogenation of bisphenol A (BPA).[1] This structural modification, which converts the aromatic phenol rings of BPA into cyclohexane rings, imparts enhanced thermal stability, ultraviolet (UV) radiation resistance, and superior weathering characteristics to the molecule.[1][2] Consequently, HBPA has emerged as a significant component in the synthesis of high-performance polymers, including specialty epoxy resins, polycarbonates, and polyester resins, finding applications in demanding sectors such as aerospace, automotive, electronics, and medical devices.[2][3]

The primary driver for the adoption of HBPA is the aim to move away from BPA due to its well-documented endocrine-disrupting properties and associated health concerns.[2] HBPA is often marketed as a safer, "non-toxic" alternative to BPA.[2] However, a comprehensive review of the publicly available scientific literature reveals a significant gap in the toxicological and metabolic data for HBPA itself. While the industrial applications and improved material properties of HBPA are well-documented, its biological effects remain largely uncharacterized.

This technical guide provides a thorough literature review of the chemical and physical properties of HBPA, its synthesis, and its current applications. It then delves into the extensive toxicological and metabolic profile of the parent compound, BPA, to provide a crucial context for understanding potential areas of concern for its hydrogenated analogue. Finally, this review



highlights the current data deficiencies for HBPA and proposes essential experimental protocols to adequately assess its safety profile.

Chemical and Physical Properties of Hydrogenated Bisphenol A

HBPA is a white to yellowish crystalline powder or flaked solid at room temperature.[1][4] Its chemical and physical properties are summarized in the table below. It is important to note that commercial HBPA is a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans, arising from the different spatial orientations of the hydroxyl groups on the cyclohexane rings. The relative proportions of these isomers can influence the physical properties of the final product, with the trans-trans isomer having the highest melting point and lowest solubility.[5]

Property	Value	Source(s)
CAS Number	80-04-6	[4]
Molecular Formula	C15H28O2	[1][6]
Molecular Weight	240.38 g/mol	[1][6]
Appearance	White to yellowish powder/flakes	[1][4]
Melting Point	~160-195 °C (Varies with isomer mix)	[1][4]
Boiling Point	230-234 °C at 14 mmHg	[6]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone, chloroform); practically insoluble in water.	[4]

Synthesis of Hydrogenated Bisphenol A

The industrial production of HBPA involves the hydrogenation of BPA. This process is typically carried out by dissolving BPA in a suitable solvent and reacting it with hydrogen gas under pressure in the presence of a metal catalyst.[7]



Key Synthesis Parameters:

- Catalysts: Various catalysts have been employed, with ruthenium (Ru) on a support like alumina (Al2O3) or silica (SiO2) being common.[7][8] Nickel (Ni) and palladium (Pd) based catalysts have also been reported.[7]
- Temperature: Reaction temperatures generally range from 120°C to 220°C.[7]
- Pressure: Hydrogen pressures can vary significantly, from 3 MPa to 20 MPa.[7]
- Solvents: The reaction can be carried out in various solvents or even in the bulk (molten)
 phase of BPA.[7]

The choice of catalyst and reaction conditions can influence the conversion rate, selectivity for HBPA, and the ratio of the resulting stereoisomers, which in turn affects the properties of the final polymer products.[7][8]

Industrial Applications of Hydrogenated Bisphenol A

The enhanced stability and durability of HBPA make it a valuable monomer for a range of high-performance materials:

- Epoxy Resins: HBPA is a key raw material for producing weather-resistant epoxy resins.[2][3] These resins exhibit excellent clarity, durability, and resistance to UV degradation, making them suitable for outdoor coatings, adhesives, and electronic components.[1][9]
- Polycarbonates: It serves as a precursor for polycarbonates with improved thermal stability and impact resistance, used in applications requiring high clarity and durability.[4]
- Polyester Resins: HBPA is used in the production of both unsaturated and saturated polyester resins, enhancing their chemical resistance, thermal stability, and mechanical strength.[1][5]
- Other Applications: HBPA also finds use in the manufacturing of polyurethanes, adhesives, and sealants.[1] It has been utilized in food packaging and pharmaceutical packaging materials due to its chemical stability.[4]



Toxicological Profile of Bisphenol A (BPA): The Precursor Compound

To understand the potential biological implications of HBPA, it is essential to review the extensive toxicological data available for its parent compound, BPA. BPA is a well-established endocrine-disrupting chemical (EDC) that has been the subject of thousands of studies.

BPA exerts its effects by mimicking the natural hormone estradiol, allowing it to bind to estrogen receptors (ER α and ER β).[10] This interaction can trigger a cascade of cellular events, leading to a wide range of adverse health effects.

Key Toxicological Effects of BPA:

- Endocrine Disruption: BPA's estrogenic activity is its most well-characterized toxicological effect.[10] It can interfere with reproductive development and function, impact the neuroendocrine system, and alter thyroid hormone function.[11][12]
- Reproductive and Developmental Toxicity: Animal studies have shown that exposure to low doses of BPA, particularly during critical developmental windows, can lead to adverse effects on the male and female reproductive tracts.[7][13]
- Metabolic Diseases: A growing body of evidence links BPA exposure to metabolic disorders, including obesity, type 2 diabetes, and insulin resistance.[14][15]
- Carcinogenesis: BPA has been shown to induce carcinogenesis and mutagenesis in some animal models.[12]
- Neurotoxicity: Studies have indicated that BPA can have detrimental effects on neurological development and behavior.

Metabolism of BPA

In mammals, BPA is primarily metabolized in the liver through phase II conjugation reactions, predominantly glucuronidation, to form BPA-glucuronide. This metabolite is considered to be estrogenically inactive and is readily excreted in the urine. A smaller fraction of BPA may undergo phase I metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.



The efficient metabolism and rapid excretion of BPA are key factors in its toxicokinetic profile. However, concerns remain about continuous low-dose exposure, especially in sensitive populations.

The Data Gap: Toxicology and Biological Effects of Hydrogenated Bisphenol A

Despite its widespread use as a "safer" alternative to BPA, there is a striking lack of publicly available data on the toxicology, metabolism, and potential endocrine-disrupting effects of HBPA. The assumption that the hydrogenation of BPA renders it biologically inert is not supported by direct experimental evidence in the reviewed literature.

The structural change from an aromatic to an alicyclic compound is significant and will undoubtedly alter its interaction with biological receptors. However, without specific studies, it is impossible to conclude that HBPA is devoid of biological activity. The lipophilicity and three-dimensional structure of the HBPA isomers could potentially allow for interactions with various cellular targets.

Proposed Experimental Protocols for Assessing HBPA Safety

To address the current data gap, a comprehensive toxicological evaluation of HBPA is necessary. The following experimental protocols are proposed as a starting point for researchers and regulatory bodies.

In Vitro Toxicity and Endocrine Activity Screening

- Cytotoxicity Assays:
 - Methodology: Utilize a panel of cell lines relevant to potential target organs (e.g., HepG2 for liver, MCF-7 for estrogen-responsive tissue, Sertoli cells for reproductive toxicity).
 Expose cells to a range of HBPA concentrations (as an isomeric mixture and individual isomers if possible). Assess cell viability using standard assays such as MTT or LDH release.
 - Data to Collect: IC50 values (concentration causing 50% inhibition of cell growth).



· Genotoxicity Assays:

- Methodology: Employ the Ames test (bacterial reverse mutation assay) to assess mutagenicity. Conduct an in vitro micronucleus test in mammalian cells to evaluate clastogenic and aneugenic potential.
- Data to Collect: Fold increase in revertant colonies (Ames), frequency of micronucleated cells.
- Endocrine Disruption Assays:
 - Methodology:
 - Estrogen Receptor (ER) Binding Assay: A competitive binding assay using radiolabeled estradiol to determine if HBPA can bind to ERα and ERβ.
 - ER Transactivation Assay (e.g., Yeast Two-Hybrid, Reporter Gene Assays): Use engineered yeast or mammalian cells containing an estrogen-responsive reporter gene to determine if HBPA can activate the estrogen receptor and induce gene expression.
 - Androgen Receptor (AR) Binding and Transactivation Assays: Similar assays to the ER assays to evaluate potential anti-androgenic activity.
 - Thyroid Hormone Receptor (TR) Assays: Assess binding and transactivation of TR.
 - Data to Collect: Ki (inhibition constant) for receptor binding, EC50 (effective concentration for 50% maximal response) for transactivation.

In Vivo Toxicological Studies

- Acute Oral Toxicity (OECD Guideline 423):
 - Methodology: Administer a single high dose of HBPA to rodents to determine the acute toxic dose.
 - Data to Collect: LD50 (lethal dose for 50% of animals), clinical signs of toxicity.
- Repeated Dose 28-Day or 90-Day Oral Toxicity Study (OECD Guidelines 407 & 408):



- Methodology: Administer HBPA daily to rodents via gavage for 28 or 90 days at multiple dose levels.
- Data to Collect: Comprehensive data on clinical observations, body weight, food/water consumption, hematology, clinical chemistry, organ weights, and histopathology of key organs. This will establish a No-Observed-Adverse-Effect Level (NOAEL).
- Uterotrophic Assay (OECD Guideline 440):
 - Methodology: Administer HBPA to immature or ovariectomized female rodents for a short period (e.g., 3 days).
 - Data to Collect: Measure the uterine weight, which is a sensitive indicator of estrogenic activity.
- Hershberger Assay (OECD Guideline 441):
 - Methodology: Administer HBPA to castrated male rodents.
 - Data to Collect: Measure the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) to assess (anti-)androgenic activity.

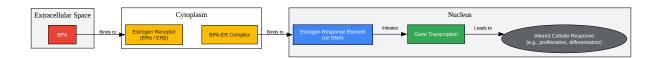
Metabolism and Pharmacokinetic Studies

- In Vitro Metabolism:
 - Methodology: Incubate HBPA with liver microsomes or hepatocytes from different species (including human) to identify metabolites.
 - Data to Collect: Identification of phase I and phase II metabolites using LC-MS/MS.
- In Vivo Pharmacokinetics:
 - Methodology: Administer a single dose of HBPA to rodents and collect blood and urine samples over time.
 - Data to Collect: Determine key pharmacokinetic parameters such as absorption,
 distribution, metabolism, and excretion (ADME), including Cmax, Tmax, and half-life.



Visualizing Signaling Pathways and Experimental Workflows

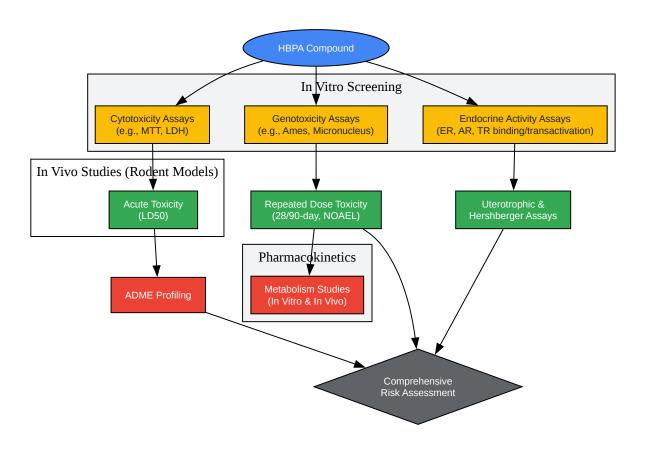
The following diagrams illustrate known pathways for BPA and a proposed workflow for future HBPA toxicity testing.



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Caption: Simplified signaling pathway of Bisphenol A (BPA) via estrogen receptors.





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Caption: Proposed experimental workflow for the toxicological evaluation of HBPA.

Conclusion

Hydrogenated bisphenol A is an industrially important chemical that offers significant performance advantages in a variety of polymer applications. Its development has been largely driven by the desire to replace BPA and mitigate its associated health risks. However, the assertion that HBPA is a "safe" alternative is currently based on a lack of data rather than on comprehensive toxicological evidence.

For researchers, scientists, and drug development professionals who may encounter HBPAderived materials in their work (e.g., in medical devices, laboratory equipment, or packaging), it



is crucial to be aware of this significant data gap. The absence of evidence is not evidence of absence of effect. A thorough safety assessment of HBPA, following established toxicological testing paradigms, is urgently needed to ensure its safe use and to validate its position as a suitable alternative to BPA. Until such data is available, a degree of caution is warranted.

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